molecular formula C13H18N2O2 B2816063 N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide CAS No. 477848-66-1

N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide

Cat. No.: B2816063
CAS No.: 477848-66-1
M. Wt: 234.299
InChI Key: BPIYTUMXHZURIZ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a sec-butyl group, a cyclopropylcarbonyl group, and a carboxamide group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Attachment of the sec-Butyl Group: The sec-butyl group can be introduced through a nucleophilic substitution reaction using sec-butyl bromide and a suitable base like potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrrole derivative with an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sec-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products

    Oxidation: Pyrrole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Azide or nitrile derivatives.

Scientific Research Applications

N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide
  • N-(sec-butyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-3-carboxamide
  • N-(sec-butyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate

Uniqueness

N-(butan-2-yl)-4-cyclopropanecarbonyl-1H-pyrrole-2-carboxamide is unique due to the specific positioning of the sec-butyl and cyclopropylcarbonyl groups on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-butan-2-yl-4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-8(2)15-13(17)11-6-10(7-14-11)12(16)9-4-5-9/h6-9,14H,3-5H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIYTUMXHZURIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CN1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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